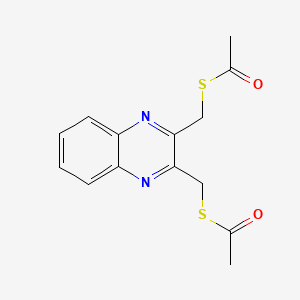

2,3-Bis(acetylmercaptomethyl)quinoxaline

CAS No.: 36014-40-1

Cat. No.: VC1681552

Molecular Formula: C14H14N2O2S2

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36014-40-1 |

|---|---|

| Molecular Formula | C14H14N2O2S2 |

| Molecular Weight | 306.4 g/mol |

| IUPAC Name | S-[[3-(acetylsulfanylmethyl)quinoxalin-2-yl]methyl] ethanethioate |

| Standard InChI | InChI=1S/C14H14N2O2S2/c1-9(17)19-7-13-14(8-20-10(2)18)16-12-6-4-3-5-11(12)15-13/h3-6H,7-8H2,1-2H3 |

| Standard InChI Key | KIYGADXCTZZZDG-UHFFFAOYSA-N |

| SMILES | CC(=O)SCC1=NC2=CC=CC=C2N=C1CSC(=O)C |

| Canonical SMILES | CC(=O)SCC1=NC2=CC=CC=C2N=C1CSC(=O)C |

Introduction

Chemical Identity and Structural Properties

2,3-Bis(acetylmercaptomethyl)quinoxaline belongs to the broader family of quinoxaline derivatives, characterized by a nitrogen-containing heterocyclic structure with specific functional groups that confer its biological activity. The compound features acetylmercaptomethyl groups positioned at the 2 and 3 positions of the quinoxaline core structure.

Chemical Properties

The compound possesses distinctive physicochemical properties that influence its biological activity and pharmaceutical potential. The table below summarizes key chemical characteristics of BAMMQ:

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₁₄N₂O₂S₂ |

| Molecular Weight | 306.4 g/mol |

| CAS Number | 36014-40-1 |

| XLogP3-AA | 1.7 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bond Count | 6 |

| Exact Mass | 306.04967004 Da |

These properties, particularly its moderate lipophilicity (XLogP3-AA of 1.7) and hydrogen bond characteristics, contribute to the compound's ability to interact with biological systems and potential pharmaceutical applications .

Synthesis and Preparation Methods

The synthesis of 2,3-Bis(acetylmercaptomethyl)quinoxaline can be achieved through several reported methods. One established preparation route involves the use of 2,3-bis-(bromomethyl)-quinoxaline as a key intermediate.

Standard Synthetic Procedure

The compound can be prepared according to the following process:

-

Suspension of 2,3-bis-(bromomethyl)-6-chloro-quinoxaline in 2N sodium hydroxide solution

-

Heating the mixture to 80°C for approximately 30 minutes

-

Hot filtration of the reaction mixture

-

Cooling the filtrate and treating it with acetic acid anhydride while maintaining ice-cooling conditions

-

Shaking the reaction mixture in an ice bath for 30 minutes, during which the 2,3-bis-(acetylmercaptomethyl)-6-chloro-quinoxaline precipitates as crystals

-

Recrystallization from methylene chloride-hexane to obtain the purified product with a melting point of 94-95°C

An alternative synthetic route employs 2,3-bis-(mercaptomethyl)-quinoxaline as the starting material:

-

Dissolution of 2,3-bis-(mercaptomethyl)-quinoxaline in chloroform

-

Dropwise addition of chloroacetic acid anhydride in chloroform at room temperature

-

Stirring the reaction mixture for 2 hours at ambient temperature

-

Extraction with cold 2N sodium carbonate solution

-

Drying the organic phase with sodium sulfate and evaporation

-

Recrystallization of the crude crystalline product from methylene chloride-petroleum ether

Antiviral Activity Profile

Spectrum of Antiviral Activity

BAMMQ demonstrates broad-spectrum antiviral properties against both RNA and DNA viruses, as summarized in the following table:

| Virus Type | Specific Virus | Inhibition Level | Notes |

|---|---|---|---|

| RNA Virus | Poliovirus | 99.8% at 10⁻⁵ M | Inhibits both in vitro and in vivo |

| RNA Virus | Vesicular stomatitis virus | Significant inhibition | Demonstrated in early studies |

| RNA Virus | Human parainfluenza virus type 3 | Significant inhibition | Demonstrated in early studies |

| RNA Virus | Rous sarcoma virus | Significant inhibition | Demonstrated in early studies |

| DNA Virus | Human herpesvirus 1 (HSV-1) | Significant inhibition | Inhibits multiplication in vitro |

| Plant Virus | Tobacco mosaic virus (TMV) | 90% inhibition at 0.015 mM | Demonstrated in leaf disk experiments |

| Plant Virus | Cowpea chlorotic mottle virus (CCMV) | 90% inhibition at 0.03 mM | Demonstrated in leaf disk experiments |

This broad antiviral profile suggests BAMMQ's potential utility against diverse viral pathogens, making it a compound of interest for addressing various viral infections .

Structure-Activity Relationships

Molecular Features and Activity Correlation

The quinoxaline scaffold serves as the foundational structure for BAMMQ's antiviral properties. Research on quinoxaline derivatives has established that 2,3-bifunctionalized quinoxalines represent a promising class of compounds with various biological activities, including antiviral effects .

The specific positioning of the acetylmercaptomethyl groups at positions 2 and 3 of the quinoxaline ring appears crucial for the compound's antiviral activity. These functional groups likely participate in key interactions with viral components involved in RNA synthesis and assembly .

Quinoxaline compounds bear structural similarities to established DNA-binding drugs, particularly those that function through intercalation mechanisms. Three major aspects of drug-DNA interactions potentially influence their biological activity:

-

Mode of interaction with the double helix

-

Sequence specificity of binding

Limitations and Challenges

Despite its promising antiviral properties, 2,3-Bis(acetylmercaptomethyl)quinoxaline faces several limitations that have constrained its practical applications:

Cytotoxicity and Efficacy Factors

BAMMQ exhibits basic cytotoxicity, which represents a significant challenge for therapeutic development. Additionally, its antiviral efficiency can be partly reversed under certain conditions, specifically:

These limitations suggest that BAMMQ's effectiveness may be context-dependent, requiring careful optimization of dosage and administration conditions to maximize therapeutic benefit while minimizing cytotoxic effects.

Research Context and Future Directions

Quinoxalines in Antiviral Research

The investigation of BAMMQ falls within a broader research context exploring quinoxaline derivatives as antiviral agents. The 2010-2020 period saw growing interest in developing compounds bearing quinoxaline moieties for antiviral treatment, with approximately 20 studies focusing on this area .

Suitably functionalized polysubstituted quinoxalines demonstrate various interesting biological properties beyond antiviral effects, including anticancer and antileishmanial activities. This multifaceted bioactivity profile ensures quinoxaline derivatives a promising future in medicinal chemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume